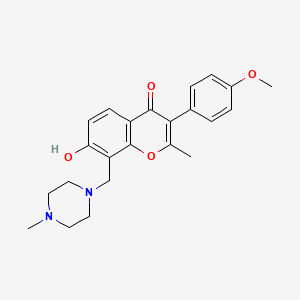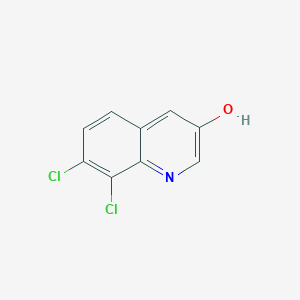
7,8-Dichloroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,8-Dichloroquinolin-3-ol” is a chemical compound . It is also known as "7,8-dichloroquinoline" . The CAS Number of this compound is 1492660-10-2 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7,8-Dichloroquinolin-3-ol”, has been a subject of extensive research . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . This method is advantageous due to its simplicity and implementation .
Molecular Structure Analysis
The molecular formula of “7,8-Dichloroquinolin-3-ol” is C9H5Cl2NO . The molecular weight of this compound is 214.05 . The InChI key of this compound is BQNIWGUGRICGFJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been extensively studied . For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation .
科学的研究の応用
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of 7,8-Dichloroquinolin-3-ol derivatives. Research into 8-hydroxyquinoline derivatives, including those with chloro substituents, has revealed their potent antibacterial and antifungal activities. These compounds have been shown to exhibit significant efficacy against various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents (Al-Hiari et al., 2007; Wilhelm et al., 2014).
Anticorrosion Applications
The anticorrosion potential of 7,8-Dichloroquinolin-3-ol derivatives for protecting metals in acidic environments has been explored. Derivatives of 8-hydroxyquinoline have demonstrated excellent anticorrosion effects on mild steel in hydrochloric acid, highlighting their application in industrial corrosion protection (Douche et al., 2020).
Therapeutic Applications in Disease Treatment
7,8-Dichloroquinolin-3-ol derivatives have been examined for their potential therapeutic applications, including cancer therapy and the treatment of neurodegenerative diseases. Clioquinol, a related compound, has shown efficacy in preclinical cancer therapy and is being investigated for the treatment of Alzheimer's disease due to its ability to dissolve beta-amyloid plaques and bind copper (Mao & Schimmer, 2008). Similarly, other studies have focused on the development of novel 7,8-Dichloroquinolin-3-ol derivatives with antileishmanial and antitubercular properties, highlighting their potential in addressing infectious diseases (Carmo et al., 2011).
Analytical and Biochemical Studies
7,8-Dichloroquinolin-3-ol and its derivatives have been utilized in analytical and biochemical studies, including the investigation of their binding properties to metals and their effects on enzymatic activities. These studies contribute to our understanding of the molecular mechanisms underlying their biological activities and potential therapeutic applications (Summers et al., 2020; Hidaka et al., 1984).
Safety and Hazards
将来の方向性
Quinoline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the research of “7,8-Dichloroquinolin-3-ol” and similar compounds could involve exploring their potential therapeutic applications and developing new synthetic strategies .
作用機序
Target of Action
7,8-Dichloroquinolin-3-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities Similar compounds such as 7-chloroquinoline derivatives have shownantimicrobial, antimalarial, and anticancer activities . Therefore, it’s plausible that 7,8-Dichloroquinolin-3-ol may interact with similar targets, including various enzymes and receptors involved in these biological processes.
Mode of Action
For instance, some quinoline derivatives inhibit enzymes or disrupt cellular processes, leading to cell death
Biochemical Pathways
Given the biological activities of similar compounds, it’s likely that this compound affects pathways related tocell growth, inflammation, and infection
Result of Action
Similar compounds have been shown to exertantimicrobial, antimalarial, and anticancer effects . These effects are typically achieved through the inhibition of essential enzymes, disruption of cellular processes, or induction of cell death .
特性
IUPAC Name |
7,8-dichloroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBLLFPGVALESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloroquinolin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

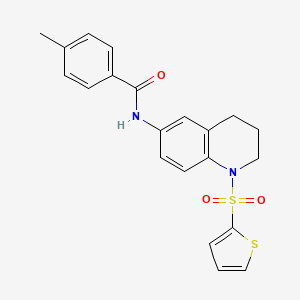
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2774045.png)
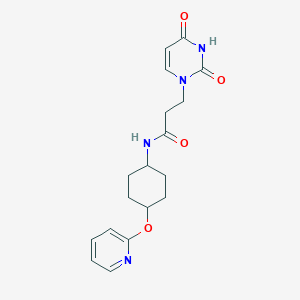
![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)
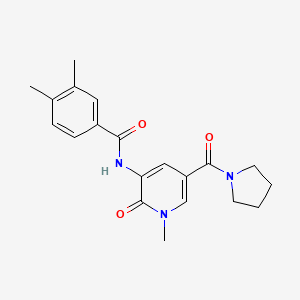
![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)
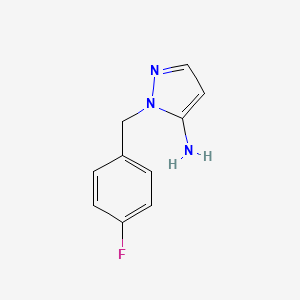
![3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2774057.png)
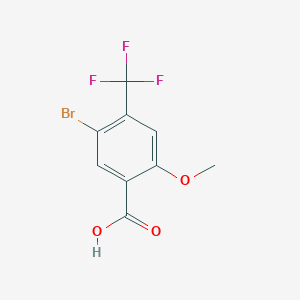
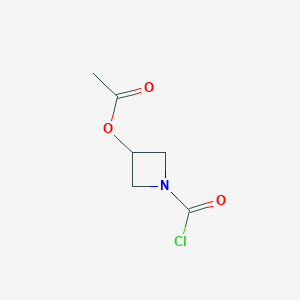
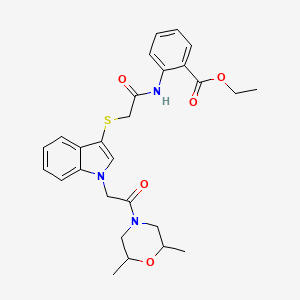
![4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774064.png)
